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Compound of Interest

Compound Name: 1H-indazole-3-carbonitrile

Cat. No.: B1297773 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-
indazole-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The information

presented herein is intended to assist researchers and scientists in the unambiguous

identification and characterization of this compound. This document details experimental

protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data and presents the spectral data in a clear, tabulated format for ease of

reference and comparison.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1H-indazole-3-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data for 1H-Indazole-3-carbonitrile
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

11.9994 br s - NH

7.8816 d 8.2 H-4

7.7614 d 8.6 H-7

7.5462 t 7.7 H-6

7.3917 t 7.5 H-5

Solvent: CDCl3, Spectrometer Frequency: 500 MHz[1]

Table 2: 13C NMR Spectroscopic Data for 1H-Indazole-3-carbonitrile

Chemical Shift (δ) ppm Assignment

139.9 C-7a

128.2 C-6

124.6 C-4

122.0 C-5

120.9 C-3a

115.3 CN

111.4 C-7

106.9 C-3

Solvent: CDCl3, Spectrometer Frequency: 125 MHz

Infrared (IR) Spectroscopy
While specific experimental IR data for 1H-indazole-3-carbonitrile is not readily available,

characteristic absorption bands can be predicted based on its functional groups and data from

similar indazole derivatives.
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Table 3: Predicted Infrared (IR) Absorption Bands for 1H-Indazole-3-carbonitrile

Wavenumber (cm-1) Intensity Assignment

~3300-3100 Medium, Broad N-H stretching

~2230-2210 Sharp, Medium C≡N stretching

~1620-1450 Medium-Strong C=C aromatic ring stretching

~1400-1300 Medium C-N stretching

~800-700 Strong
C-H out-of-plane bending

(aromatic)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 1H-Indazole-3-carbonitrile

Adduct m/z

[M+H]+ 144.05562

[M+Na]+ 166.03756

[M-H]- 142.04106

[M+NH4]+ 161.08216

[M+K]+ 182.01150

[M]+. 143.04779

Predicted data from PubChem CID 437556[2]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 1H-
indazole-3-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of purified 1H-indazole-3-carbonitrile is

dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl3) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation:1H and 13C NMR spectra are recorded on a 500 MHz (or higher) NMR

spectrometer.

1H NMR Acquisition: A standard proton experiment is performed. Key parameters include a

sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering

the aromatic and amine proton regions, and a relaxation delay of 1-2 seconds.

13C NMR Acquisition: A proton-decoupled 13C experiment is performed. A larger number of

scans is typically required compared to 1H NMR.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal

standard (TMS).

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid 1H-indazole-3-carbonitrile is finely ground

with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed

into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be

prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt

plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr

pellet holder) is first recorded. The sample is then placed in the beam path, and the sample

spectrum is acquired over the range of 4000-400 cm-1.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
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Sample Preparation: A dilute solution of 1H-indazole-3-carbonitrile is prepared in a suitable

volatile solvent such as methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)

equipped with an electrospray ionization (ESI) source is used.

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or

through a liquid chromatography (LC) system. Mass spectra are acquired in both positive

and negative ion modes over a mass range that includes the expected molecular ion.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

([M+H]+, [M-H]-, or M+.) and characteristic fragment ions. The accurate mass measurement

is used to confirm the elemental composition.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized organic compound like 1H-indazole-3-carbonitrile.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1297773#1h-indazole-3-carbonitrile-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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